2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
CAS No.: 425634-97-5
Cat. No.: VC4224075
Molecular Formula: C10H13ClN4O
Molecular Weight: 240.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425634-97-5 |
|---|---|
| Molecular Formula | C10H13ClN4O |
| Molecular Weight | 240.69 |
| IUPAC Name | 2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 |
| Standard InChI Key | QOSZOMQTJFDQSE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring linked to a piperazine moiety via a nitrogen atom at position 1 of the piperazine. A chloroacetyl group () is attached to the piperazine's nitrogen at position 4, creating a bifunctional structure capable of nucleophilic substitution and hydrogen bonding . The IUPAC name, 2-[4-(chloroacetyl)piperazin-1-yl]pyrimidine, reflects this substitution pattern.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 425634-97-5 | |
| Molecular Formula | ||
| Molecular Weight | 240.689 g/mol | |
| Exact Mass | 240.078 Da | |
| Polar Surface Area | 49.33 Ų | |
| LogP | 0.3669 |
Synthesis and Production Pathways
Primary Synthetic Routes
The compound is synthesized through a two-step process:
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Piperazine Functionalization: 4-(Piperazin-1-yl)pyrimidine (CAS 51047-52-0) reacts with chloroacetyl chloride in the presence of a base like triethylamine .
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Chloroacetylation: The piperazine nitrogen undergoes nucleophilic acyl substitution, yielding the chloroacetyl derivative .
A patent by Gilead Sciences (US2012/289493 A1) details optimized conditions for this reaction, achieving yields >85% under anhydrous dichloromethane at 0–5°C .
Precursors and Derivatives
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Key Precursor: 4-(Piperazin-1-yl)pyrimidine (Boiling Point: 328.1°C; Density: 1.1 g/cm³) .
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Hydrochloride Salt: 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine hydrochloride (CAS N/A; MW 277.15 g/mol) is a crystalline derivative used to enhance solubility .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The chloroacetyl group confers electrophilic reactivity, making the compound susceptible to hydrolysis in aqueous environments. Stability studies recommend storage at 2–8°C under inert atmospheres .
Spectroscopic Data
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Mass Spectrometry: Major fragments at m/z 240 (M), 205 (M-Cl), and 98 (pyrimidine ring) .
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NMR: NMR (CDCl) signals include δ 8.30 (d, 2H, pyrimidine H), 3.80 (s, 2H, COCHCl), and 3.60–2.90 (m, 8H, piperazine H) .
Pharmacological and Industrial Applications
Drug Discovery
The compound serves as a kinase inhibitor scaffold in oncology research. Its piperazine moiety enables binding to ATP pockets, while the chloroacetyl group allows covalent modification of cysteine residues .
Chemical Intermediate
Used in synthesizing:
| Supplier | Location | Purity | Price (1g) |
|---|---|---|---|
| Absin Bioscience Inc. | China | >95% | $450 |
| Matrix Scientific | United States | >98% | $620 |
| Ryan Scientific, Inc. | United States | >90% | $380 |
Data sourced from supplier catalogs .
Recent Advances and Future Directions
Patent Landscape
Gilead Sciences’ 2012 patent highlights its use in NS5A inhibitors for hepatitis C treatment . Subsequent studies by Sharma et al. (2013) demonstrated efficacy against breast cancer cell lines (IC = 1.2 µM) .
Challenges and Opportunities
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Challenge: Hydrolytic instability limits in vivo applications.
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Opportunity: Prodrug formulations or stabilized analogs could enhance pharmacokinetics.
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